Keap1–NRF2 PPI Inhibition: 4-Chloro vs. 4-Methoxy (CPUY192018) Symmetric Analogs
The symmetric 4-chloro naphthalene-1,4-disulfonamide exhibits markedly lower Keap1-Nrf2 PPI inhibitory potency compared to the 4-methoxy/acetic acid analog CPUY192018. While CPUY192018 demonstrates an IC50 of 0.63 µM in fluorescence polarization assays , the 4-chloro derivative fails to achieve 50% inhibition at concentrations up to 10 µM under identical conditions, representing a potency shift of >15-fold [1]. This differential stems from the absence of acetic acid moieties that form critical salt bridges with Keap1 Arg380 and Asn414 residues, as revealed in co-crystal structures of analogous methoxy-substituted naphthalene bis-sulfonamides [1].
| Evidence Dimension | Keap1-Nrf2 PPI inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 10 µM (4-chloro symmetric analog) |
| Comparator Or Baseline | CPUY192018 (4-methoxy acetic acid analog): IC50 = 0.63 µM |
| Quantified Difference | >15-fold lower potency |
| Conditions | Fluorescence polarization assay using recombinant Keap1 Kelch domain and FITC-Nrf2 peptide |
Why This Matters
Users requiring potent Keap1-Nrf2 inhibition for anti-inflammatory studies (e.g., acute lung injury models) should select CPUY192018; the 4-chloro analog is suitable only as a negative control or for evaluating the role of chlorine substitution in SAR studies.
- [1] Liu, G. et al. Crystallography-Guided Optimizations of the Keap1–Nrf2 Inhibitors on the Solvent Exposed Region: From Symmetric to Asymmetric Naphthalenesulfonamides. J. Med. Chem. 2022, 65, 8289–8302. View Source
